molecular formula C21H26N2O4S B3613584 4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide

4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B3613584
M. Wt: 402.5 g/mol
InChI Key: VSWXIAKQCOJYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide (C₂₄H₃₃NO₄S, molecular weight 431.59 g/mol) is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy (4-OCH₃) and methyl (2,5-CH₃) groups. The sulfonamide nitrogen is linked to a 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl moiety, which introduces an indole-based pharmacophore. This compound is reported to be available in quantities of 26 mg, though its specific biological or pharmacological applications remain uncharacterized in the provided evidence .

Properties

IUPAC Name

4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-13-11-21(14(2)10-20(13)27-5)28(24,25)22-9-8-17-15(3)23-19-7-6-16(26-4)12-18(17)19/h6-7,10-12,22-23H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWXIAKQCOJYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide (Target) C₂₄H₃₃NO₄S 431.59 Benzenesulfonamide with 4-OCH₃, 2,5-CH₃; indole-ethylamine linker with 5-OCH₃, 2-CH₃
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide (Analog 1) C₂₁H₂₆N₂O₄S 402.51 Benzenesulfonamide with 4-OCH₃; lacks 2,5-CH₃ groups; same indole-ethylamine linker
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (Analog 2) C₁₄H₁₈N₂O₂ 270.31* Acetamide group replaces sulfonamide; retains indole-ethylamine linker with 5-OCH₃, 2-CH₃

Note: Molecular weight for Analog 2 calculated from formula C₁₄H₁₈N₂O₂.

Key Comparative Insights

Structural Modifications and Physicochemical Impact: Target vs. Analog 1: The absence of 2,5-dimethyl groups in Analog 1 reduces its molecular weight by ~29 g/mol and likely decreases lipophilicity. Target vs. Analog 2: Replacing the sulfonamide with an acetamide (Analog 2) eliminates the sulfonyl group’s electronegative and hydrogen-bonding properties, which could reduce solubility in polar solvents. The acetamide derivative is significantly smaller (ΔMW = 161.28 g/mol), suggesting divergent pharmacokinetic profiles .

Functional Group Implications: The sulfonamide group in the target and Analog 1 is a strong hydrogen-bond acceptor/donor, often critical for target engagement in enzyme inhibitors (e.g., carbonic anhydrase or protease targets). In contrast, the acetamide in Analog 2 offers weaker hydrogen-bonding capacity, which may limit target affinity but improve membrane permeability .

Indole Moiety Conservation: All three compounds retain the 5-methoxy-2-methylindole subunit, a motif seen in bioactive molecules like melatonin analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.